molecular formula C10H11N B149416 2-[(1E)-1,3-Butadien-1-yl]aniline CAS No. 138386-62-6

2-[(1E)-1,3-Butadien-1-yl]aniline

Cat. No. B149416
M. Wt: 145.2 g/mol
InChI Key: HESQEUJEXRPQNL-ZZXKWVIFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(1E)-1,3-Butadien-1-yl]aniline is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is also known as N-(2-butenyl)aniline and is a yellowish liquid with a molecular weight of 177.26 g/mol.

Scientific Research Applications

2-[(1E)-1,3-Butadien-1-yl]aniline has been widely used in scientific research due to its potential applications in various fields. It has been studied for its anticancer, anti-inflammatory, and antioxidant properties. It has also been investigated for its potential use as a fluorescent probe for the detection of metal ions. In addition, it has been studied for its potential use as a starting material for the synthesis of other compounds.

Mechanism Of Action

The mechanism of action of 2-[(1E)-1,3-Butadien-1-yl]aniline is not fully understood. However, it is believed to exert its biological effects through the inhibition of various enzymes and the modulation of cellular signaling pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to modulate the activity of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cell survival.

Biochemical And Physiological Effects

2-[(1E)-1,3-Butadien-1-yl]aniline has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to reduce inflammation in animal models of arthritis and colitis. In addition, it has been shown to exhibit antioxidant activity and protect against oxidative stress-induced cell damage.

Advantages And Limitations For Lab Experiments

One of the advantages of using 2-[(1E)-1,3-Butadien-1-yl]aniline in lab experiments is its potential for use in the development of new drugs for the treatment of cancer and inflammatory diseases. It is also relatively easy to synthesize and purify, making it a cost-effective starting material for the synthesis of other compounds. However, one of the limitations of using 2-[(1E)-1,3-Butadien-1-yl]aniline in lab experiments is its potential toxicity. It is important to handle the compound with care and to use appropriate safety measures when working with it.

Future Directions

There are many future directions for research involving 2-[(1E)-1,3-Butadien-1-yl]aniline. One area of research is the further investigation of its anticancer and anti-inflammatory properties. It is also important to study its potential toxicity and to develop safer derivatives for use in drug development. In addition, there is potential for the development of new fluorescent probes for the detection of metal ions using 2-[(1E)-1,3-Butadien-1-yl]aniline as a starting material. Finally, there is potential for the development of new synthetic routes for the production of 2-[(1E)-1,3-Butadien-1-yl]aniline and its derivatives.

Synthesis Methods

The synthesis of 2-[(1E)-1,3-Butadien-1-yl]aniline involves the reaction of aniline with crotonaldehyde in the presence of a catalyst. The reaction is carried out under reflux conditions and yields the desired product after purification. The purity of the compound can be determined using various analytical techniques such as NMR, IR, and GC-MS.

properties

CAS RN

138386-62-6

Product Name

2-[(1E)-1,3-Butadien-1-yl]aniline

Molecular Formula

C10H11N

Molecular Weight

145.2 g/mol

IUPAC Name

2-[(1E)-buta-1,3-dienyl]aniline

InChI

InChI=1S/C10H11N/c1-2-3-6-9-7-4-5-8-10(9)11/h2-8H,1,11H2/b6-3+

InChI Key

HESQEUJEXRPQNL-ZZXKWVIFSA-N

Isomeric SMILES

C=C/C=C/C1=CC=CC=C1N

SMILES

C=CC=CC1=CC=CC=C1N

Canonical SMILES

C=CC=CC1=CC=CC=C1N

synonyms

Benzenamine, 2-(1,3-butadienyl)-, (E)- (9CI)

Origin of Product

United States

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